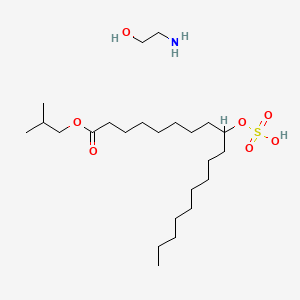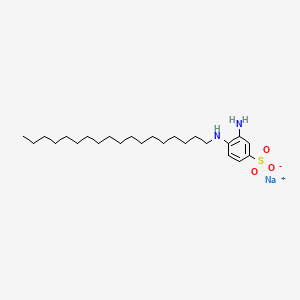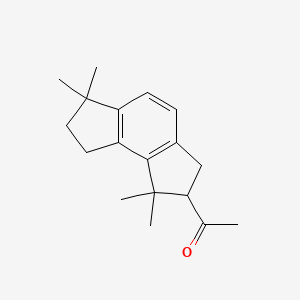
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by its hexahydro structure and multiple methyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone typically involves several steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of organic reactions, including cyclization and methylation processes. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps to remove any impurities and achieve the desired product specifications.
Chemical Reactions Analysis
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using specific catalysts to direct the reaction.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary based on the desired outcome, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions depend on the specific reaction pathway, but they often include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets and pathways.
Industry: In industrial applications, the compound is used in the production of fragrances, flavors, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.
Pathways Involved: The exact pathways affected by the compound depend on its specific interactions with molecular targets. These pathways can include metabolic processes, signal transduction pathways, and other cellular functions.
Comparison with Similar Compounds
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Uniqueness: The unique arrangement of methyl groups and the hexahydro structure of this compound contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Properties
CAS No. |
97999-30-9 |
|---|---|
Molecular Formula |
C18H24O |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-(1,1,6,6-tetramethyl-2,3,7,8-tetrahydro-as-indacen-2-yl)ethanone |
InChI |
InChI=1S/C18H24O/c1-11(19)15-10-12-6-7-14-13(8-9-17(14,2)3)16(12)18(15,4)5/h6-7,15H,8-10H2,1-5H3 |
InChI Key |
PZXHOXNRFTUGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2=C(C1(C)C)C3=C(C=C2)C(CC3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



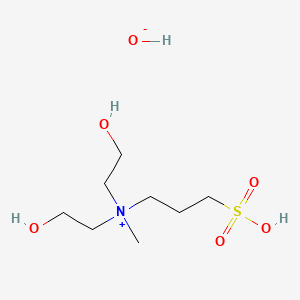
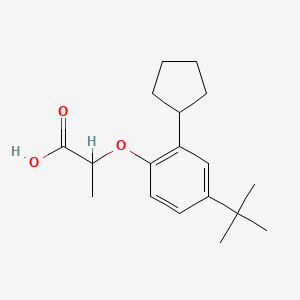
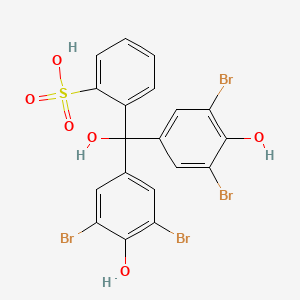

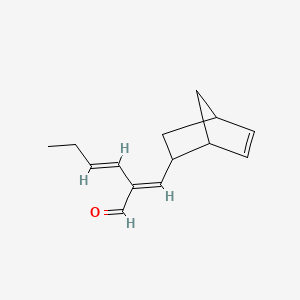
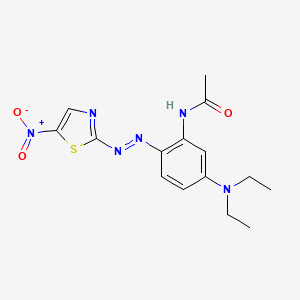
![4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole](/img/structure/B15178689.png)
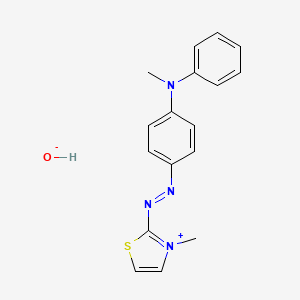

![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)
